Product packaging for UNC0638(Cat. No.:CAS No. 1255517-77-1)

UNC0638

Cat. No.: B560293
CAS No.: 1255517-77-1
M. Wt: 527.7 g/mol
InChI Key: LLJGACAJGYXBTL-UHFFFAOYSA-N
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Description

Genesis and Medicinal Chemistry Optimization from Predecessor Compounds

The development of UNC0638 stemmed from earlier efforts to identify potent and selective inhibitors of G9a and GLP. The quinazoline (B50416) scaffold was identified as a promising template for inhibiting these enzymes. researchgate.netnih.govrsc.org Predecessor compounds, such as BIX-01294, UNC0224, and UNC0321, provided initial insights into the structural requirements for G9a/GLP inhibition. nih.govubc.caresearchgate.net

BIX-01294 was one of the first reported inhibitors of G9a/GLP, discovered through a high-throughput screen. frontiersin.orgrsc.org While it showed selectivity over some other histone methyltransferases, its potency was moderate, and it exhibited a narrow window between its effective concentration for inhibiting H3K9me2 and non-specific cytotoxicity. ubc.caapexbt.comfrontiersin.org

Subsequent medicinal chemistry optimization efforts focused on improving the potency, selectivity, and cellular activity of these inhibitors. Building upon the quinazoline framework, researchers at the University of North Carolina at Chapel Hill and the Structural Genomics Consortium developed UNC0224 and UNC0321, demonstrating improved potency and selectivity. nih.govresearchgate.net Further structural design and chemical synthesis, guided by structural insights including X-ray crystal structures of inhibitors bound to G9a, led to the discovery of this compound. nih.govrsc.orgresearchgate.net This optimization involved modifications to the quinazoline ring, including substitutions at the C2, C4, C6, and C7 positions, to enhance binding affinity and cellular permeability. researchgate.netrsc.org this compound was specifically designed to be a potent, selective, and cell-penetrant probe for G9a and GLP. selleckchem.comnih.gov

Significance of this compound as a High-Quality Chemical Probe for Epigenetic Regulators

This compound is considered a high-quality chemical probe due to its favorable pharmacological properties, particularly its potency, selectivity, and cellular activity. nih.govunc.edu It potently inhibits G9a and GLP with low nanomolar IC50 values. selleckchem.comtocris.commedchemexpress.com Importantly, this compound demonstrates high selectivity over a wide range of other epigenetic and non-epigenetic targets, including other histone methyltransferases such as SET7/9, SET8, SUV39H2, and PRMT3. selleckchem.comnih.govcaymanchem.comchemicalprobes.org This high selectivity is crucial for a chemical probe, as it allows researchers to confidently attribute observed biological effects to the inhibition of G9a and GLP, minimizing off-target effects. unc.edu

Furthermore, this compound is cell-permeable and effectively reduces global H3K9me2 levels in various cell lines in a concentration-dependent manner. selleckchem.comnih.govapexbt.com Its functional potency in reducing H3K9me2 is well separated from its cellular toxicity, resulting in a favorable toxicity/function ratio. nih.govrsc.orgapexbt.com This characteristic makes this compound a valuable tool for cell-based studies aimed at deciphering the roles of G9a and GLP in biological processes without confounding effects from non-specific toxicity. nih.gov

While this compound has proven to be an excellent tool for in vitro and cell-based studies, its utility for in vivo animal studies is limited due to poor pharmacokinetic properties, including high clearance and a short half-life. selleckchem.comnih.govapexbt.comacs.org This limitation prompted further optimization efforts, leading to the development of compounds like UNC0642, which exhibit improved in vivo pharmacokinetic profiles. nih.govubc.caacs.orgmdpi.com Despite this, this compound remains a widely used and well-characterized chemical probe for investigating G9a and GLP in cellular contexts. nih.govchemicalprobes.orgrndsystems.com

Overview of Epigenetic Regulation and Histone Methyltransferases in Biological Systems

Epigenetic regulation refers to heritable changes in gene expression that occur without alterations to the underlying DNA sequence. These mechanisms play a fundamental role in controlling gene activity, cellular differentiation, and development. unc.edunih.gov Key epigenetic mechanisms include DNA methylation, histone modifications, and non-coding RNA-associated gene silencing.

Histone modifications, such as methylation, acetylation, phosphorylation, and ubiquitination, occur on the tails of histone proteins, around which DNA is wrapped to form chromatin. These modifications can alter chromatin structure and influence the accessibility of genes to the transcriptional machinery. nih.gov

Histone methyltransferases (HMTs) are a class of enzymes that catalyze the transfer of methyl groups, primarily from S-adenosyl-L-methionine (SAM), to specific lysine (B10760008) or arginine residues on histone proteins. nih.govrsc.org The position and degree of histone methylation can have diverse effects on gene expression, leading to either transcriptional activation or repression, depending on the specific residue modified and the cellular context. ubc.camdpi.comnih.gov

G9a (EHMT2) and GLP (EHMT1) are two closely related histone lysine methyltransferases that primarily catalyze the mono- and dimethylation of lysine 9 on histone H3 (H3K9me1 and H3K9me2). nih.govresearchgate.netapexbt.comashpublications.org H3K9 methylation, particularly H3K9me2, is generally associated with transcriptional repression and the formation of heterochromatin. ubc.camdpi.com G9a and GLP often function as a heterodimer and are involved in silencing a wide variety of genes, including developmental genes, retroviral elements, and genes involved in differentiation. nih.govresearchgate.netfrontiersin.org Beyond histones, G9a and GLP can also methylate non-histone proteins, further expanding their regulatory roles in biological systems. nih.govapexbt.com The activity of G9a and GLP has been implicated in various biological processes, including early embryogenesis, genomic imprinting, lymphocyte development, and the regulation of gene expression in response to hypoxia. frontiersin.orgcaymanchem.com Dysregulation of G9a and GLP activity has been linked to several disease states, including cancer and neurodegenerative disorders. nih.govubc.cafrontiersin.orgnih.gov

This compound, by specifically inhibiting G9a and GLP, serves as a valuable tool to dissect the precise roles of these enzymes and the H3K9me2 mark in these complex biological processes and diseases. nih.govunc.edu

Here is a table summarizing some key data points regarding this compound:

PropertyValueSource(s)
Target EnzymesG9a (EHMT2), GLP (EHMT1) selleckchem.comnih.govtocris.com
G9a IC50 (in vitro)<15 nM selleckchem.comtocris.comcaymanchem.com
GLP IC50 (in vitro)19 nM selleckchem.comtocris.comcaymanchem.com
Selectivity>10,000-fold vs. other HMTs (SET7/9, SET8, SUV39H2, PRMT3) selleckchem.comcaymanchem.com
Cellular TargetH3K9me2 nih.govresearchgate.net
H3K9me2 IC50 (MDA-MB-231 cells)81 nM selleckchem.comapexbt.comcaymanchem.com
Cell PermeabilityYes tocris.comfrontiersin.orgrndsystems.com
Toxicity/Function Ratio>100 (compared to <6 for BIX01294) nih.govfrontiersin.org
Suitability for in vivoLimited (poor pharmacokinetics) selleckchem.comnih.govacs.org
Chemical FormulaC30H47N5O2 tocris.comcaymanchem.comrndsystems.com
Molecular Weight509.73 tocris.comcaymanchem.comrndsystems.com
CAS Number1255580-76-7 selleckchem.comtocris.comcaymanchem.comrndsystems.com
PubChem CID46224516 tocris.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H49N5O3 B560293 UNC0638 CAS No. 1255517-77-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1255517-77-1

Molecular Formula

C30H49N5O3

Molecular Weight

527.7 g/mol

IUPAC Name

2-cyclohexyl-6-methoxy-N-(1-propan-2-ylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-amine;hydrate

InChI

InChI=1S/C30H47N5O2.H2O/c1-22(2)35-17-12-24(13-18-35)31-30-25-20-27(36-3)28(37-19-9-16-34-14-7-8-15-34)21-26(25)32-29(33-30)23-10-5-4-6-11-23;/h20-24H,4-19H2,1-3H3,(H,31,32,33);1H2

InChI Key

LLJGACAJGYXBTL-UHFFFAOYSA-N

SMILES

CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)C5CCCCC5

Canonical SMILES

CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)C5CCCCC5.O

Synonyms

2-Cyclohexyl-6-methoxy-N-[1-(1-methylethyl)-4-piperidinyl]-7-[3-(1-pyrrolidinyl)propoxy]-4-quinazolinamine

Origin of Product

United States

Molecular and Biochemical Characterization of Unc0638 Activity

Target Identification and Specificity Profiling

UNC0638 functions as a potent and selective inhibitor of the euchromatin histone lysine (B10760008) methyltransferases G9a and GLP. These enzymes are known to catalyze the dimethylation of lysine 9 on histone H3 (H3K9me2), a modification associated with transcriptional repression. google.commedchemexpress.comnih.gov

Primary Histone Lysine Methyltransferase Targets: G9a (EHMT2) and GLP (EHMT1) Inhibition

Research has consistently identified G9a (EHMT2) and GLP (EHMT1) as the primary targets of this compound. google.commedchemexpress.comnih.govcenmed.comfishersci.pt These two enzymes share significant homology in their catalytic domains and often function together in cellular contexts. nih.gov this compound effectively inhibits the enzymatic activity of both G9a and GLP. google.commedchemexpress.comnih.govcenmed.comfishersci.pt

Quantitative Assessment of Enzyme Inhibition Potency (IC50 and Ki Values)

The inhibitory potency of this compound against G9a and GLP has been quantitatively assessed through biochemical assays, yielding IC50 and Ki values. This compound demonstrates high potency for both targets. Reported IC50 values for G9a are consistently below 15 nM, and for GLP, they are around 19 nM. google.commedchemexpress.comnih.govcenmed.comfishersci.pt The Ki value for G9a has been determined to be approximately 3 nM, indicating a strong binding affinity. google.commedchemexpress.comosti.govrcsb.org Studies have shown that this compound acts as a substrate-competitive inhibitor of G9a, suggesting it binds to the enzyme's peptide substrate-binding groove. google.comnih.govosti.gov It is reported to be non-competitive with the cofactor S-adenosylmethionine (SAM). osti.gov

Target Enzyme IC50 (nM) Ki (nM)
G9a (EHMT2) &lt; 15 google.commedchemexpress.comnih.govcenmed.comfishersci.pt ~3 (3.0 ± 0.05, 3.7 ± 0.2) google.commedchemexpress.comosti.govrcsb.org
GLP (EHMT1) 19 google.commedchemexpress.comnih.govcenmed.comfishersci.pt Not widely reported

Selectivity Assessment Against Other Epigenetic Modulators

A critical aspect of characterizing this compound is its selectivity profile against a broad panel of other epigenetic enzymes. This assessment is crucial to understand its specificity for G9a and GLP and to minimize off-target effects in research applications. This compound has demonstrated high selectivity over a wide range of other epigenetic and non-epigenetic targets. google.commedchemexpress.comnih.govcenmed.comfishersci.pt

This compound has been evaluated against numerous other histone methyltransferases. It is reported to be largely inactive against a diverse set of these enzymes, including those targeting different lysine residues or utilizing different mechanisms. Specifically, studies indicate inactivity against H3K9 methyltransferases SUV39H1 and SUV39H2, H3K27 methyltransferase EZH2, H3K4 methyltransferases SETD7 (SET7/9), MLL, and SMYD3, H3K79 methyltransferase DOT1L, and H4K20 methyltransferase SETD8. medchemexpress.com Furthermore, this compound is reported as inactive against protein arginine methyltransferases PRMT1 and PRMT3. medchemexpress.com

Histone Methyltransferase Selectivity vs G9a/GLP Notes
SETD7 (SET7/9) Inactive medchemexpress.com H3K4 methyltransferase
SETD8 Inactive medchemexpress.com H4K20 methyltransferase
PRMT1 Inactive medchemexpress.com Arginine methyltransferase
PRMT3 Inactive medchemexpress.com Arginine methyltransferase
SUV39H1 Inactive medchemexpress.com H3K9 methyltransferase
SUV39H2 Inactive medchemexpress.com H3K9 methyltransferase
EZH2 Inactive medchemexpress.com H3K27 methyltransferase
MLL (KMT2A) Inactive medchemexpress.com H3K4 methyltransferase
SMYD3 Inactive medchemexpress.com H3K4 methyltransferase
DOT1L Inactive medchemexpress.com H3K79 methyltransferase

While primarily targeting methyltransferases, this compound has also been assessed for activity against histone demethylases. It exhibits weak but measurable activity against the Jumonji domain-containing demethylase JMJD2E (KDM4E). medchemexpress.com However, the selectivity for G9a and GLP over JMJD2E is reported to be greater than 200-fold. medchemexpress.com

Histone Demethylase IC50 (nM) Selectivity vs G9a/GLP
JMJD2E (KDM4E) 4,500 ± 1,100 medchemexpress.com > 200-fold medchemexpress.com

Evaluation of this compound's activity against DNA methyltransferases, such as DNMT1, has also been conducted. This compound shows weak activity against DNMT1. medchemexpress.com The selectivity for G9a and GLP over DNMT1 is reported to be greater than 5,000-fold, indicating a high degree of specificity for its primary histone methyltransferase targets compared to DNA methylation machinery. medchemexpress.com

DNA Methyltransferase IC50 (nM) Selectivity vs G9a/GLP
DNMT1 107,000 ± 6,000 medchemexpress.com > 5,000-fold medchemexpress.com
Histone Acetyltransferases (e.g., HTATIP)

Selectivity profiling has demonstrated that this compound exhibits inactivity against a range of other epigenetic targets, including histone acetyltransferases. Specifically, this compound was reported to be inactive against HTATIP. medchemexpress.comarctomsci.commedchemexpress.comchemicalprobes.org This indicates that its inhibitory effects are focused on protein lysine methyltransferases, particularly G9a and GLP, rather than enzymes involved in histone acetylation.

Off-Target Selectivity Screening Beyond Epigenetic Targets (e.g., GPCRs, Ion Channels, Transporters, Kinases)

Beyond its selectivity within the epigenetic landscape, this compound has also been evaluated for its activity against a broad panel of non-epigenetic targets, including G protein-coupled receptors (GPCRs), ion channels, transporters, and kinases. nih.govchemicalprobes.orgacs.org In a selectivity panel of 29 targets, this compound showed less than 30% inhibition at 1 µM against 26 targets. nih.govchemicalprobes.org However, at a 1 µM concentration, it showed greater than 50% inhibition against six targets, including muscarinic M2, adrenergic α1A, and adrenergic α1B receptors. nih.govchemicalprobes.org Further assessment against a larger panel of 45 targets, including 36 GPCRs, revealed that this compound had less than 50% inhibition at 1 µM against 39 targets. nih.govchemicalprobes.org For the six interacting GPCRs, subsequent radioligand binding assays determined that this compound was at least 100-fold selective for G9a over these receptors. nih.govchemicalprobes.org Functional assays for M1, M2, and M4 receptors showed no agonist activity, low antagonist potency against M1 and M4 (IC50 > 10,000 nM), and modest antagonist potency against M2 (IC50 = 480 ± 10 nM). nih.govchemicalprobes.org These findings suggest that while this compound may show some interaction with certain non-epigenetic targets at higher concentrations, it maintains a significant degree of selectivity for G9a and GLP at concentrations relevant for inhibiting their methyltransferase activity. nih.govchemicalprobes.orgacs.org

Mechanism of Enzyme Catalytic Inhibition

This compound inhibits the catalytic activity of G9a and GLP through a specific mechanism involving interaction with the enzyme's active site. nih.govresearchgate.netscbt.com

Substrate-Competitive Binding Mode with S-adenosyl-L-methionine (SAM) Cofactor

Kinetic studies have demonstrated that this compound functions as a substrate-competitive inhibitor. nih.govresearchgate.netacs.orgscbt.comnih.govrsc.org This means that this compound competes with the peptide substrate (such as a histone H3 peptide containing lysine 9) for binding to the enzyme's active site. nih.govresearchgate.netscbt.com Importantly, this compound is noncompetitive with the cofactor S-adenosyl-L-methionine (SAM). nih.govresearchgate.netacs.orgnih.govrsc.org This indicates that this compound does not interfere with the binding of SAM, the methyl group donor, to the enzyme. nih.govresearchgate.net The apparent Km of SAM remains constant in the presence of increasing concentrations of this compound, while the Km of the peptide substrate increases linearly with compound concentration, confirming the substrate-competitive nature of inhibition. nih.govresearchgate.net

Structural Insights from X-ray Co-crystal Analyses (e.g., G9a-UNC0638-SAH Complex)

Structural analysis, particularly through X-ray co-crystallography of the G9a-UNC0638-SAH complex (PDB ID: 3RJW), has provided detailed insights into the binding mode of this compound. nih.govresearchgate.netnih.govrsc.orgbiorxiv.orgthesgc.orgnih.gov The crystal structure, determined at 2.56-Å resolution, shows that this compound occupies the substrate binding groove of G9a. nih.govresearchgate.net Crucially, this compound does not interact with the SAM binding pocket, which is consistent with the kinetic data indicating noncompetition with SAM. nih.govresearchgate.net The structure reveals that the 7-(3-pyrrolidin-1-yl-)propoxy side chain of this compound interacts with the lysine binding channel within the enzyme. nih.govresearchgate.netnih.gov Furthermore, the hydrogen of the secondary amino group at the 4-position of the quinazoline (B50416) ring of this compound forms a hydrogen bond with Asp1083 in G9a, which helps explain the significant loss of potency observed with analogs lacking this hydrogen bond. nih.gov

Kinetic Characterization of Inhibitory Action

Detailed kinetic characterization of this compound's inhibitory action on G9a has been performed using various methods, including fluorescence-based assays and surface plasmon resonance (SPR). arctomsci.commedchemexpress.comnih.govresearchgate.net In SAHH-coupled assays, this compound demonstrated potent inhibition of G9a with an IC50 of less than 15 nM and GLP with an IC50 of 19 ± 1 nM. arctomsci.commedchemexpress.comapexbt.comnih.gov The inhibition constant (Ki) for this compound against G9a was determined to be 3.0 ± 0.05 nM. medchemexpress.comarctomsci.commedchemexpress.comresearchgate.net Morrison Ki measurements were consistent with this, yielding a value of 3.7 ± 0.2 nM. medchemexpress.comarctomsci.commedchemexpress.comresearchgate.net SPR studies further characterized the binding kinetics, showing that this compound binds tightly to G9a with rapid association (ka = 2.12 × 10^6 1/Ms) and dissociation (kd = 5.7 × 10^-2 1/s) rates. nih.gov The dissociation constant (Kd) determined by SPR equilibrium analysis was 27 nM, which aligns with results from homogeneous assays. nih.govchemicalprobes.org These kinetic parameters are consistent with a classic reversible mechanism of inhibition for G9a. nih.gov

Table 1: Summary of Key Biochemical Data for this compound

TargetAssay TypeMetricValueCitation
G9aSAHH-coupled fluorescenceIC50< 15 nM arctomsci.commedchemexpress.comapexbt.comnih.gov
GLPSAHH-coupled fluorescenceIC5019 ± 1 nM arctomsci.commedchemexpress.comapexbt.comnih.gov
G9aKineticKi3.0 ± 0.05 nM medchemexpress.comarctomsci.commedchemexpress.comresearchgate.net
G9aKineticMorrison Ki3.7 ± 0.2 nM medchemexpress.comarctomsci.commedchemexpress.comresearchgate.net
G9aSPRKd27 nM nih.govchemicalprobes.org
G9aSPRka (association)2.12 × 10^6 1/Ms nih.gov
G9aSPRkd (dissociation)5.7 × 10^-2 1/s nih.gov
HTATIPSelectivity PanelActivityInactive medchemexpress.comarctomsci.commedchemexpress.comchemicalprobes.org
M2 ReceptorRadioligand Binding/FunctionalIC50 (Antagonist)480 ± 10 nM nih.govchemicalprobes.org
α1A ReceptorSelectivity Panel% Inhibition at 1 µM90% nih.govchemicalprobes.org
α1B ReceptorSelectivity Panel% Inhibition at 1 µM69% nih.govchemicalprobes.org

Table 2: Selectivity of this compound Against Other Epigenetic Targets

TargetActivity/SelectivityCitation
SUV39H1Inactive medchemexpress.comarctomsci.commedchemexpress.comchemicalprobes.org
SUV39H2Inactive (>10000 nM IC50) medchemexpress.comarctomsci.commedchemexpress.comchemicalprobes.orgselleckchem.com
EZH2Inactive medchemexpress.comarctomsci.commedchemexpress.comchemicalprobes.org
SETD7Inactive medchemexpress.comarctomsci.commedchemexpress.comchemicalprobes.org
MLLInactive medchemexpress.comarctomsci.commedchemexpress.comchemicalprobes.org
SMYD3Inactive medchemexpress.comarctomsci.commedchemexpress.comchemicalprobes.org
DOT1LInactive medchemexpress.comarctomsci.commedchemexpress.comchemicalprobes.org
SETD8Inactive (>10000 nM IC50) medchemexpress.comarctomsci.commedchemexpress.comchemicalprobes.orgselleckchem.com
PRDM1Inactive medchemexpress.comarctomsci.commedchemexpress.comchemicalprobes.org
PRDM10Inactive medchemexpress.comarctomsci.commedchemexpress.comchemicalprobes.org
PRDM12Inactive medchemexpress.comarctomsci.commedchemexpress.comchemicalprobes.org
PRMT1Inactive medchemexpress.comarctomsci.commedchemexpress.comchemicalprobes.org
PRMT3Inactive (>10000 nM IC50) medchemexpress.comarctomsci.commedchemexpress.comchemicalprobes.orgselleckchem.com
JMJD2EWeak activity (IC50 = 4,500 ± 1,100 nM), >200-fold selective over G9a/GLP medchemexpress.comarctomsci.commedchemexpress.comchemicalprobes.org
DNMT1Weak activity (IC50 = 107,000 ± 6,000 nM), >5,000-fold selective over G9a/GLP medchemexpress.comarctomsci.commedchemexpress.comchemicalprobes.org

Cellular and Functional Investigations of Unc0638 in Vitro Studies

Impact on Histone Methylation and Chromatin Organization

UNC0638's primary mechanism of action involves inhibiting the catalytic activity of G9a and GLP, leading to alterations in histone methylation patterns. nih.govcaymanchem.com

Global Reduction of Histone H3 Lysine (B10760008) 9 Dimethylation (H3K9me2) Levels

Treatment with this compound results in a decrease in global H3K9me2 levels in various cell types. nih.govcenmed.combiorxiv.orgcaymanchem.comnih.gov This reduction is comparable to the effect observed with small hairpin RNA (shRNA) knockdown of G9a and GLP. nih.govcenmed.com For instance, in MDA-MB-231 cells, this compound treatment for 48 hours reduced H3K9me2 levels in a concentration-dependent manner, with an IC50 value of 81 ± 9 nM. cenmed.comselleckchem.com Progressive reductions in H3K9me2 levels were observed over several days of exposure to this compound at concentrations around or above its IC50. cenmed.com Studies in cultured ovine somatic cells and bovine fetal fibroblasts have also demonstrated that this compound can efficiently reduce H3K9me2 levels in a concentration-dependent manner. nih.govxmsyxb.com

Here is a summary of this compound's effect on H3K9me2 levels in different cell lines:

Cell LineTreatment DurationThis compound ConcentrationEffect on Global H3K9me2Reference
MDA-MB-231 cells48 hoursVariousConcentration-dependent reduction (IC50 = 81 ± 9 nM) cenmed.comselleckchem.com
MDA-MB-231 cells1 to 4 days80 nM, 250 nM, 500 nMProgressive reduction cenmed.com
Ovine fetal fibroblastsVariousVariousEfficient, concentration-dependent reduction nih.gov
Bovine fetal fibroblastsVariousVariousSignificant decrease (P<0.05) xmsyxb.com
MCF7 cells14 days70 nM or 320 nMTotal DNA methylation not altered, but H3K9me2 expected to be reduced based on mechanism researchgate.net

Modulation of Chromatin Marks at Specific Genomic Loci (e.g., Promoter Regions of G9a-Regulated Genes)

Beyond global effects, this compound also influences H3K9me2 marks at specific genomic locations. Studies have shown that this compound treatment reduces the abundance of H3K9me2 marks at the promoters of genes known to be regulated by G9a. nih.govselleckchem.com For example, in mouse embryonic stem (mES) cells, this compound treatment decreased H3K9me2 levels at the EGFP retroviral provirus and the endogenous MAGEA2 promoter. researchgate.net This decrease was observed as early as day 3 of treatment and became more pronounced by day 7. researchgate.net In human colonoids, this compound restored H3K9me2 levels at the promoters of occludin and claudin-1 genes, which were increased after IL-6 treatment. umich.edu

Regulation of Gene Expression and Epigenetic Programming

The reduction in H3K9me2 levels mediated by this compound has significant consequences for gene expression and broader epigenetic programming.

Reactivation of G9a-Silenced Genes and Reporter Constructs

A key functional outcome of G9a/GLP inhibition by this compound is the reactivation of genes that are typically silenced by these methyltransferases. nih.govresearchgate.netselleckchem.comselleckchem.com In mouse embryonic stem cells, this compound reactivated G9a-silenced genes and a retroviral reporter gene in a concentration-dependent manner. nih.govselleckchem.comselleckchem.com This reactivation occurred without promoting differentiation, suggesting that G9a/GLP inhibition can help maintain stem cell pluripotency while allowing the expression of essential genes. researchgate.netresearchgate.net Specific endogenous genes like MAGEA2 and DUB1, previously shown to be reactivated in G9a-knockout mES cells, also showed increased mRNA levels upon this compound treatment. researchgate.net In buffalo transgenic fetal fibroblasts, this compound treatment significantly increased the expression efficiency of exogenous genes. xmsyxb.com

Differential Effects on MicroRNA Expression Profiles

This compound treatment has been shown to disproportionately affect several genomic loci encoding microRNAs (miRNAs). nih.govselleckchem.com Studies in hiPSC-derived neurons treated with this compound revealed increased expression of several miRNAs. biorxiv.org For instance, miR-124 and miR-9 showed a premature increase in expression that remained elevated with constitutive this compound treatment. biorxiv.org At day 30, 13 out of 18 tested miRNAs showed increased expression (77.7%) in hiPSC-derived neurons treated with 400 nM this compound, with 8 of these known targets of the REST complex. biorxiv.org In rat sensory neurons, this compound significantly increased the level of miR-32-5p. pnas.org

Restoration of Tumor Suppressor Gene Expression (e.g., E-cadherin, APC2, HP1α, CLU, FLCN, AMHR2, AKR1C1-3)

Inhibition of G9a by this compound has been linked to the restoration of expression of certain tumor suppressor genes that are often silenced in cancer. In non-small cell lung cancer cells, this compound treatment was shown to restore the expression of APC2 through promoter demethylation. nih.gov While the search results specifically mention the restoration of APC2 and differential expression of HP1α upon G9a knockdown or this compound treatment nih.gov, direct evidence from the provided search snippets for the restoration of E-cadherin, CLU, FLCN, AMHR2, and AKR1C1-3 expression by this compound is not explicitly available. However, the general mechanism of reactivating G9a-silenced genes suggests a potential for restoring other epigenetically silenced tumor suppressors.

Here is a summary of the effects of this compound on specific genes:

Gene/ConstructCell TypeEffect of this compound TreatmentReference
EGFP retroviral vectorMouse embryonic stem cellsReactivation (concentration-dependent) nih.govselleckchem.comresearchgate.netselleckchem.com
MAGEA2Mouse embryonic stem cellsIncreased mRNA levels (concentration-dependent) researchgate.net
DUB1Mouse embryonic stem cellsIncreased mRNA levels (concentration-dependent) researchgate.net
Exogenous genesBuffalo transgenic fetal fibroblastsIncreased expression efficiency xmsyxb.com
miR-124hiPSC-derived neuronsIncreased expression biorxiv.org
miR-9hiPSC-derived neuronsIncreased expression biorxiv.org
miR-32-5pRat sensory neuronsIncreased level pnas.org
APC2Non-small cell lung cancer cellsRestored expression (via promoter demethylation) nih.gov
HP1αNon-small cell lung cancer cellsDifferentially expressed (upon G9a knockdown/inhibition) nih.gov
OccludinHuman colonoidsPrevented decrease in mRNA and protein levels umich.edu
Claudin-1Human colonoidsPrevented decrease in protein levels umich.edu
Gamma-globin (HbF)Adult human hematopoietic precursor cellsIncreased expression ashpublications.orgashpublications.org

Elucidation of Affected Biological Pathways and Processes

This compound treatment has provided insights into several biological pathways and processes regulated by G9a and GLP, primarily through their histone methyltransferase activity.

Epigenetic Regulation of Transcriptional Repression

A key function of G9a and GLP is the epigenetic regulation of gene expression through the deposition of the repressive H3K9me2 mark. This compound, by inhibiting these enzymes, leads to a decrease in global H3K9me2 levels in various cell lines, often to levels comparable to those achieved by genetic knockdown of G9a and GLP. cenmed.comnih.gov This reduction in H3K9me2 is associated with the reactivation of genes that were previously silenced by G9a/GLP-dependent methylation. nih.govresearchgate.net For instance, this compound treatment has been shown to reactivate silenced gene expression in mouse embryonic stem cells. nih.govresearchgate.net It can also influence the epigenetic landscape at specific gene promoters, leading to altered transcriptional states. nih.govresearchgate.net

Modulation of Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a process where epithelial cells acquire mesenchymal characteristics, crucial for development but also implicated in cancer progression, metastasis, and drug resistance. spandidos-publications.comfrontiersin.orgnih.gov this compound has been shown to modulate EMT in various cancer cell lines. In triple-negative breast cancer (TNBC) cells, this compound suppressed migration and invasion by inhibiting the EMT process. spandidos-publications.comresearchgate.net This effect is associated with the modulation of EMT markers, such as enhancing E-cadherin promoter activities and restoring its expression, while repressing vimentin. spandidos-publications.comresearchgate.net Studies suggest that this compound blocks EMT by targeting the Snail-G9a axis and restoring E-cadherin in TNBC cells. spandidos-publications.com this compound treatment has also been reported to activate E-cadherin expression and reverse EMT in pancreatic cancer cells, inhibiting tumor growth in in vivo models derived from these cells. frontiersin.orgnih.gov

Perturbation of Oncogenic Signaling Pathways (e.g., Wnt/β-catenin, mTOR)

Inhibition of G9a by this compound has been linked to the perturbation of oncogenic signaling pathways. In non-small cell lung cancer (NSCLC) cells, targeting G9a with this compound significantly suppressed the Wnt signaling pathway. nih.govresearchgate.net This suppression involves the epigenetic regulation and increased expression of Wnt inhibitors such as APC2, DKK1, and WIF1, which were previously silenced. nih.govresearchgate.net this compound treatment decreased methylated CpGs in the promoter region of APC2, suggesting a mechanism of restoring its expression through promoter demethylation. researchgate.net While the connection between G9a inhibition and the mTOR pathway has been explored, some studies on G9a knockdown have indicated links to mTOR expression through promoter methylation, suggesting a potential, albeit not fully elucidated, impact of G9a inhibitors like this compound on this pathway. mdpi.com

Impact on Cell Lineage Commitment and Differentiation (e.g., Mouse Embryonic Stem Cells, Fetal Hemoglobin Induction)

This compound has demonstrated effects on cell lineage commitment and differentiation, particularly in the context of embryonic stem cells and hematopoietic progenitors. This compound treatment has been shown to reactivate silenced genes in mouse embryonic stem cells without promoting differentiation, indicating a potential role in maintaining stem cell pluripotency while allowing specific gene reactivation. nih.govresearchgate.netresearchgate.net

Furthermore, this compound has been investigated for its ability to induce fetal hemoglobin (HbF) production, a therapeutic strategy for β-hemoglobinopathies like sickle cell disease and β-thalassemia. nih.govnih.govashpublications.orgmdpi.com In ex vivo differentiation of adult human CD34+ hematopoietic progenitor cells, this compound treatment induced the accumulation of HbF by activating fetal γ-globin genes and repressing adult δ- and β-globin genes. nih.govnih.govashpublications.org This induction is associated with a loss of the repressive H3K9me2 mark and a gain of the activating H3K9 acetylation mark at the γ-globin locus, as well as altered looping interactions between the locus control region and globin genes. nih.govashpublications.org this compound treatment of CD34+ hematopoietic progenitor cells has also been reported to delay the adoption of differentiated phenotypes, suggesting a role for G9a in lineage specification. researchgate.netnih.gov

Effects on Cellular Phenotypes and Disease Models

The modulation of biological pathways by this compound translates into observable effects on cellular phenotypes, particularly concerning cell proliferation and growth in various disease models, predominantly cancer.

Cell Proliferation and Growth Inhibition Across Various Cell Lines

This compound has demonstrated the ability to inhibit cell proliferation and growth in a variety of cancer cell lines in vitro. Studies have shown that this compound treatment significantly reduces cell proliferation in NSCLC cell lines, with reported IC50 values ranging from 2.5 to 5.0 µM depending on the specific cell line. nih.gov

Cell LineIC50 (µM)
A549~5.0
H1299~2.5
H1975~3.5

In colorectal cancer (CRC) cell lines, this compound also significantly reduced cell proliferation, with IC50 values ranging from 1 to 20 µM across different lines. oncotarget.com In neuroblastoma (NB) cell lines, this compound showed greater sensitivity in MYCN-amplified lines compared to non-MYCN-amplified lines, with average IC50 values of 8.3 µM and 19 µM, respectively. frontiersin.org this compound has also been shown to suppress proliferation in gastric cancer cell lines. researchgate.net The inhibition of proliferation is often linked to the compound's effect on G9a/GLP activity and the downstream epigenetic and signaling pathway changes.

Induction of Cell Cycle Arrest Mechanisms

Studies have indicated that G9a inhibition can lead to cell cycle arrest in various cancer cell types. For instance, targeting G9a with inhibitors like BIX01294 has been shown to significantly reduce cell growth by inducing cell cycle arrest in gastric cancer cells. mdpi.com In multiple myeloma cell lines, targeting G9a/GLP with this compound or BIX01294 induces a G1-phase arrest. ashpublications.org

Apoptosis Induction and Programmed Cell Death Pathways

This compound and other G9a inhibitors have been linked to the induction of apoptosis in cancer cells. In multiple myeloma cell lines, targeting G9a/GLP using this compound or BIX01294 induces apoptosis. ashpublications.org Mechanistic studies in these cells revealed that G9a/GLP targeting promotes autophagy-associated apoptosis by inactivating the mTOR/4EBP1 pathway. ashpublications.org In gastric cancer, G9a inhibition might lead to autophagic cell death under endoplasmic reticulum stress. mdpi.com

Induction of Cellular Senescence

While some studies on G9a inhibition mention effects on cell growth and viability, specific detailed findings on the direct induction of cellular senescence by this compound were not prominently found in the provided search results. Research often focuses more on cell cycle arrest and apoptosis as consequences of G9a/GLP inhibition.

Inhibition of Cell Invasion and Migration Capabilities

This compound has been shown to suppress cell invasion and migration in vitro, particularly in the context of epithelial-mesenchymal transition (EMT). In triple-negative breast cancer (TNBC) cell lines, this compound was identified to suppress cell invasion and migration at non-cytotoxic concentrations. spandidos-publications.comresearchgate.netnih.govspandidos-publications.comingentaconnect.com This suppressive effect is associated with the modulation of EMT through enhancing E-cadherin promoter activities and restoring its expression. spandidos-publications.comnih.gov this compound treatment significantly decreased the ability of TNBC cells to migrate in wound-healing assays. researchgate.net Similarly, in non-small cell lung cancer (NSCLC) cells, this compound treatment suppressed cell migration. nih.gov

Suppression of Cellular Stemness and Self-Renewal (e.g., Tumorsphere Formation, Anchorage-Independent Colony Formation)

This compound has demonstrated the ability to suppress cancer stem-like cell properties in vitro. In TNBC cell lines, this compound reduced the size and number of tumorspheres and decreased anchorage-independent colony formation. spandidos-publications.comnih.govspandidos-publications.comingentaconnect.com This suggests an inhibition of cancer stem cell self-renewal capacity. spandidos-publications.com Targeting G9a by selective inhibitors like this compound significantly inhibited the expression of cancer stem cell markers and sphere-forming capacity in NSCLC cells. mdpi.comaacrjournals.org

Investigation in Specific Cellular Disease Models

This compound has been investigated in various in vitro cancer models to assess its potential therapeutic effects.

Triple Negative Breast Cancer (TNBC): this compound suppresses TNBC cell invasion and migration in vitro at non-cytotoxic concentrations. spandidos-publications.comresearchgate.netnih.govspandidos-publications.comingentaconnect.com It also reduces tumorsphere formation and anchorage-independent colony formation in TNBC cell lines, indicating inhibition of cancer stem-like cell properties. spandidos-publications.comnih.govspandidos-publications.comingentaconnect.com This is linked to the modulation of EMT and restoration of E-cadherin expression. spandidos-publications.comnih.gov this compound reduced H3K9me2 levels in MDA-MB-231 TNBC cells with an IC50 of 81 nM. plos.org

Neuroblastoma (MYCN-amplified): While G9a's role in pediatric and adult brain tumors has been reviewed, specific in vitro studies using this compound in MYCN-amplified neuroblastoma were not explicitly detailed in the provided search results. mdpi.com

Pancreatic Adenocarcinoma: this compound has been mentioned in the context of pancreatic ductal adenocarcinoma, where inhibition of G9a with this compound re-sensitizes tumors to MEK inhibition and reduces drug-tolerant cells in several cancer cell lines. oaepublish.com

Gastric Cancer: G9a inhibition might lead to autophagic cell death in gastric cancer cells. mdpi.com this compound was identified in an initial screening as one of the compounds that inhibited the growth of gastric cancer cell lines in vitro. nih.gov

Non-Small Cell Lung Cancer (NSCLC): this compound treatment dramatically decreased H3K9me2 protein levels and cellular proliferation in NSCLC cell lines (A549, H1299, and H1975) in a dose-dependent manner. nih.govresearchgate.net The IC50 values for this compound in these cell lines were approximately 5.0 µM for A549, 2.5 µM for H1299, and 3.5 µM for H1975. nih.gov this compound also suppressed Wnt signaling in NSCLC cells and restored the expression of APC2 through promoter demethylation. nih.govresearchgate.net Targeting G9a by this compound significantly inhibited the expression of cancer stem cell markers and sphere-forming capacity in NSCLC cells. mdpi.comaacrjournals.org this compound treatment suppressed cell migration in NSCLC cells. nih.gov this compound can reverse erlotinib (B232) resistance in NE-transformed NSCLC cells in vitro. pnas.org

Cell LineThis compound IC50 (µM)
A549~5.0
H1299~2.5
H1975~3.5

Colorectal Cancer: this compound significantly reduced colorectal cancer cell proliferation in vitro, with IC50 values ranging from 1–20 µM. nih.govresearchgate.net

Prostate Cancer: this compound potently suppressed prostate cancer cell growth and migration in vitro. nih.gov this compound had high potency in reducing H3K9me2 levels in prostate carcinoma cell lines PC3 (IC50 = 59 nM) and 22RV1 (IC50 = 48 nM). plos.orgnih.gov

Cell LineThis compound IC50 for H3K9me2 Reduction (nM)
PC359
22RV148

Ovarian Cancer: this compound suppresses Histone H3 (K9) methylation and promotes the death of ovarian cancer cells in vitro. nih.gov In ovarian cancer cell lines with high levels of G9a expression, pharmacologic inhibition of G9a by this compound, combined with the DNA methylation inhibitor 5-aza-2'-deoxycytidine (AZA), induces synergistic antitumor effects. aacrjournals.orgdtic.mil This combination enhances viral defense signaling and increases the expression of endogenous retroviruses (ERVs). aacrjournals.orgdtic.mil this compound treatment increased metastasis suppressor genes such as CDH10 in ovarian cancer cell lines. mdpi.com this compound at 400 nM exhibited low cellular toxicity for four ovarian cancer cell lines (A2780, CAOV3, PEO14, and OAW42) while efficiently reducing H3K9me1 and H3K9me2 levels in A2780 cells. aacrjournals.org

Cell LineThis compound Concentration for Low Toxicity (nM)Effect on H3K9me1/me2
A2780400Reduced
CAOV3400Low toxicity
PEO14400Low toxicity
OAW42400Low toxicity
Infectious Diseases: Anti-Foot-and-Mouth Disease Virus (FMDV) and Vesicular Stomatitis Virus (VSV) Activities, SARS-CoV-2 Nsp15 Inhibition

This compound has demonstrated antiviral activities against Foot-and-Mouth Disease Virus (FMDV) and Vesicular Stomatitis Virus (VSV) in bovine cells medchemexpress.commedchemexpress.commedchemexpress.comarctomsci.com. Treatment with this compound before viral infection inhibited viral replication of both FMDV and VSV, leading to a reduction in viral titers compared to control groups nih.gov. This suggests that EHMT2 inhibition can induce an antiviral response against these viruses nih.govresearchgate.net. The mechanism may involve the upregulation of interferon (IFN) and other interferon-stimulated genes (ISGs), as EHMT2-mediated H3K9me2 can repress the transcription of such genes nih.govresearchgate.net.

In the context of SARS-CoV-2, this compound has been identified as a potential inhibitor of the viral non-structural protein 15 (Nsp15) endoribonuclease nih.gov. Nsp15 plays a crucial role in the viral life cycle and in evading the host immune response nih.govnih.gov. A drug repurposing screen identified UNC-series compounds, including this compound, as active against Nsp15 enzymatic activity in a real-time fluorescence assay nih.gov. These compounds, possessing a 2,4-diamino-6,7-dimethoxyquinazoline (B29095) core, were previously known as potent G9a/GLP inhibitors nih.govresearchgate.net.

Immunological Contexts: Restoration of Exhausted CD8+ T Cell Function in Chronic HCV Infection

Chronic viral infections, such as Hepatitis C Virus (HCV) infection, often lead to the exhaustion of CD8+ T cells, characterized by impaired effector functions like cytokine production and proliferation nih.govnih.govmdpi.com. This compound has shown promise in restoring the metabolic and antiviral function of exhausted CD8+ T cells from patients with chronic HCV infection in vitro tocris.comnih.gov. Studies have investigated the effect of EHMT2/G9a inhibitors, including this compound, on HCV-stimulated CD8+ T cells from chronically infected patients nih.gov. Treatment with this compound was included in experiments assessing the restoration of functions such as glucose uptake, GLUT-1 levels, and production of cytokines like IFN-γ, TNF-α, and IL2 in these exhausted cells nih.gov.

Developmental Biology: Regulation of Histone Methylation in Ovine Somatic Cells for Cloning

Aberrant histone methylation, particularly H3K9 hypermethylation, is implicated in the developmental failure of cloned embryos nih.govresearchgate.net. This compound has been used to investigate the role of H3K9 dimethylation in somatic cell nuclear transfer (SCNT) in ovine (sheep) somatic cells nih.gov. In vitro studies showed that this compound could efficiently reduce H3K9me2 levels in cultured sheep fetal fibroblast cells in a concentration-dependent manner nih.gov.

While this compound effectively reduced H3K9me2 levels in donor cells, cloned embryos produced from these treated cells did not show improved in vitro development compared to controls nih.gov. This suggests that modifying the single histone H3K9me2 modification alone may not be sufficient to fully rescue the development of cloned embryos nih.gov. However, due to its low cellular toxicity, this compound is considered a potential tool for regulating epigenetic modification in cloned embryos nih.gov. Similar observations regarding the reduction of H3K9me2 levels without improved developmental rates have been made in bovine SCNT embryos treated with this compound nih.govbiorxiv.org.

Data Table: In Vitro Effects of this compound

Study ContextCell Type / SystemKey ObservationRelevant Data / FindingSource
Infectious DiseasesBovine Fibroblast Cells (FBFs)Inhibition of FMDV and VSV replicationReduction in viral titers compared to vehicle control (P < 0.001) nih.gov
Infectious DiseasesSARS-CoV-2 Nsp15 enzymatic assayInhibition of Nsp15 endoribonuclease activityIdentified as active against Nsp15 in a fluorescence assay nih.gov
Immunological ContextsCD8+ T cells from chronic HCV patients (in vitro)Restoration of metabolic and antiviral function in exhausted cellsImproved glucose uptake, GLUT-1 levels, IFN-γ, TNF-α, and IL2 production (qualitative) nih.gov
Developmental BiologyCultured Ovine Foetal Fibroblast CellsReduction of H3K9me2 levelsEfficient reduction in a concentration-dependent manner nih.gov
Developmental BiologyOvine SCNT EmbryosNo improvement in in vitro developmental rate from treated donor cellsDevelopmental rate not improved compared to control nih.gov
Developmental BiologyBovine FibroblastsReduction of H3K9me2 levelsDecreased levels compared to non-treated controls nih.govbiorxiv.org
Developmental BiologyBovine SCNT EmbryosDecreased H3K9me2 and H3K9me3 levels; no improvement in preimplantation developmentH3K9me2 and H3K9me3 levels diminished, but developmental rates unaffected nih.govbiorxiv.org

Detailed Research Findings

In bovine cells, pharmacological inhibition of EHMT2 using this compound before viral infection significantly reduced the viral titers of FMDV and VSV, indicating an inhibition of viral replication nih.gov. This antiviral effect is linked to the ability of EHMT2 inhibition to potentially enhance the expression of type I interferons and ISGs, which are typically repressed by H3K9me2 marks deposited by EHMT2 nih.govresearchgate.net.

Research into chronic HCV infection has shown that exhausted CD8+ T cells exhibit metabolic and functional impairments nih.govnih.govmdpi.com. In vitro experiments stimulating PBMCs from chronic HCV patients with viral peptides in the presence of EHMT2/G9a inhibitors like this compound aimed to assess the restoration of T cell function nih.gov. The findings suggested that targeting histone methyltransferases could improve the antiviral and metabolic profiles of these exhausted cells, as indicated by markers such as GLUT-1 expression and cytokine production nih.gov.

Studies in ovine somatic cell cloning have utilized this compound to explore the impact of modulating H3K9me2 on nuclear reprogramming and embryonic development nih.gov. This compound treatment of sheep fetal fibroblasts effectively lowered H3K9me2 levels in a dose-dependent manner nih.gov. Despite this epigenetic modification in the donor cells, the subsequent in vitro development of cloned embryos derived from these cells did not show improvement nih.gov. This highlights the complexity of epigenetic reprogramming in SCNT and suggests that targeting H3K9me2 alone may not be sufficient to overcome developmental barriers nih.gov. Similar results in bovine SCNT further support that while this compound reduces H3K9me2 and H3K9me3, this reduction does not necessarily translate to improved preimplantation development nih.govbiorxiv.org.

Preclinical Investigations of Unc0638 in Vivo Studies in Non Human Models

Efficacy in Xenograft and Animal Models

Studies in animal models, particularly murine xenograft models, have been conducted to assess the in vivo efficacy of UNC0638 in suppressing tumor growth and modulating associated signaling pathways. Additionally, its effects on specific organ systems, such as the auditory system, have been explored.

Suppression of Tumor Growth in Murine Xenograft Models

This compound has been tested for its ability to inhibit tumor growth in mouse xenograft models. In one study using NSG mice subcutaneously inoculated with H1299 cancer cells, treatment with this compound via a mini-osmotic pump significantly suppressed the growth of xenograft tumors medkoo.comnih.govresearchgate.net. The average tumor size and weight on day 28 after implantation were significantly lower in the this compound-treated group compared to the control group nih.govresearchgate.net. These findings suggest that this compound can exert an anti-tumor effect in vivo in specific cancer models medkoo.comnih.govresearchgate.net.

Here is a summary of the tumor growth suppression data:

Model TypeCell LineTreatment MethodDosageOutcomeCitation
Murine XenograftH1299Mini-osmotic pump10 mg/kgSignificantly suppressed tumor growth medkoo.comnih.govresearchgate.net
Murine XenograftH1299Mini-osmotic pump5 mg/mlIllustrated growth response researchgate.net
Murine XenograftH1299Mini-osmotic pump10 mg/mlIllustrated growth response researchgate.net

In Vivo Modulation of Associated Signaling Pathways (e.g., Wnt Pathway)

Beyond tumor size reduction, in vivo studies have investigated this compound's impact on cellular pathways. In the H1299 xenograft model, immunohistochemistry analysis of tumor tissues revealed that this compound treatment strongly decreased the level of H3K9me2 protein in vivo, consistent with its known mechanism of action as a G9a/GLP inhibitor nih.govresearchgate.net. Furthermore, this compound treatment dramatically restored the expression of APC2 and moderately increased WIF1 protein levels in the xenograft tissues nih.govresearchgate.net. Concurrently, a decrease in β-catenin was observed, indicating a suppression of the Wnt signaling pathway activation in vivo nih.govresearchgate.netnih.gov. These results suggest that this compound can modulate the Wnt signaling pathway in vivo by affecting the expression of key components like APC2 and WIF1 nih.govresearchgate.netnih.gov.

Here is a summary of the observed pathway modulation:

Pathway ModulatedEffect of this compound Treatment (In Vivo)Affected Proteins/MarkersCitation
Histone MethylationDecreased H3K9me2 levelsH3K9me2 nih.govresearchgate.net
Wnt SignalingSuppression of pathway activationAPC2 (restored), WIF1 (increased), β-catenin (decreased) nih.govresearchgate.netnih.gov

Effects on Specific Organ Systems (e.g., Prevention of Aminoglycosides-Induced Hair Cell Damage in Cochlear Cultures)

Research has also explored the protective effects of this compound on specific organ systems. In organotypic cochlear cultures, a rapid increase of H3K9me2 was observed upon damage to hair cells apexbt.comnih.govchemicalbook.comnovartis.comresearcher.liferesearchgate.netnih.gov. Treatment with this compound effectively prevented hair cell loss in these cultures, which was accompanied by a reduction in H3K9me2 levels apexbt.comnih.govchemicalbook.comnovartis.comresearcher.liferesearchgate.netnih.gov. While this specific finding was demonstrated in ex vivo cochlear cultures, the research indicates a potential otoprotective role for G9a/GLP inhibition apexbt.comnih.govchemicalbook.comnovartis.comresearcher.liferesearchgate.netnih.gov.

Pharmacokinetic Profile and Its Implications for In Vivo Application

Despite demonstrating in vitro potency and some in vivo efficacy in specific models, the pharmacokinetic profile of this compound has presented limitations for its broader in vivo application.

Characterization of In Vivo Pharmacokinetic Limitations (e.g., Clearance, Half-Life, Exposure)

Pharmacokinetic studies in mice have characterized the behavior of this compound in the body. These studies have indicated that this compound has high clearance and a short half-life selleckchem.comselleckchem.comnih.govabsin.cn. It also exhibits a high volume of distribution and low exposure following intravenous, oral, or intraperitoneal administration selleckchem.comnih.gov. These properties collectively suggest that achieving and maintaining sufficient systemic exposure of this compound in vivo to exert therapeutic effects may be challenging selleckchem.comnih.gov.

Here is a summary of the pharmacokinetic characteristics observed in mouse studies:

PK ParameterObservation in Mouse StudiesCitation
ClearanceHigh selleckchem.comselleckchem.comnih.govabsin.cn
Half-LifeShort selleckchem.comselleckchem.comnih.govabsin.cn
Volume of DistributionHigh selleckchem.comnih.gov
ExposureLow selleckchem.comnih.gov

Rational for the Development of Next-Generation Analogues with Improved Pharmacokinetics (e.g., UNC0642)

The poor pharmacokinetic properties of this compound in in vivo experiments have been a significant limitation for its use in animal studies mdpi.comresearchgate.netselleckchem.comresearchgate.net. To overcome this, next-generation analogues with improved pharmacokinetic profiles were developed mdpi.comresearchgate.netresearchgate.netnih.gov. UNC0642 is one such analogue that was synthesized to address the shortcomings of this compound mdpi.comresearchgate.netresearchgate.net. UNC0642 was designed to maintain the high in vitro and cellular potency and low cell toxicity of this compound while exhibiting improved in vivo pharmacokinetic properties, making it more suitable for animal studies mdpi.comresearchgate.netnih.govnih.govnih.govresearchgate.net. Specifically, UNC0642 showed improved metabolic stability and in vivo PK properties compared to this compound researchgate.netnih.gov. This rational design process, driven by the identified pharmacokinetic limitations of this compound, has led to the development of compounds better suited for in vivo preclinical evaluation mdpi.comresearchgate.netnih.govnih.govnih.govresearchgate.net.

Advanced Chemical Biology and Structural Design of Unc0638 Analogues

Structure-Activity Relationship (SAR) Studies of the Quinazoline (B50416) Scaffold

UNC0638 is a derivative of the quinazoline scaffold, a core structure shared by other G9a/GLP inhibitors like BIX-01294 and UNC0224. frontiersin.orgnih.govresearchgate.net Extensive SAR studies have been conducted to optimize the potency and selectivity of inhibitors based on this scaffold. Modifications to different regions of the quinazoline structure, particularly the 2-amino group, have been explored to understand their impact on binding affinity and enzymatic inhibition of both G9a and GLP. nih.govnih.gov These studies have aimed to identify key interactions between the inhibitor and the enzyme's active site, including the lysine (B10760008) binding channel and the SAM cofactor binding site. researchgate.netnih.gov The co-crystal structure of G9a in complex with this compound and SAH (S-adenosyl-L-homocysteine) has provided valuable insights into the binding mode, showing how the quinazoline core and its substituents interact with specific residues within the enzyme. nih.govbiorxiv.org This structural information has guided the rational design of subsequent analogues with improved properties.

Design and Characterization of Complementary Chemical Probes

To enable a more comprehensive understanding of G9a/GLP biology and to control for potential off-target effects, complementary chemical probes based on the this compound structure have been developed and characterized.

Development and Utility of Less Potent Analogues as Negative Controls (e.g., UNC0737)

UNC0737 is a notable analogue of this compound that serves as a negative control. thesgc.orgmedkoo.com It is the N-methyl analogue of this compound, a modification specifically designed to disrupt a key hydrogen bond interaction observed in the co-crystal structure between the inhibitor and G9a (specifically with Asp1083). medkoo.com This seemingly minor structural change results in a significant loss of potency, with UNC0737 being over 300-fold less potent than this compound in biochemical assays for G9a and GLP. thesgc.orgmedkoo.comnih.gov The high structural similarity between UNC0737 and this compound, coupled with the substantial difference in their inhibitory activity, makes UNC0737 an appropriate negative control for distinguishing G9a/GLP-specific phenotypic effects from off-target activities in cellular and functional studies. thesgc.orgnih.gov Studies using both this compound and UNC0737 have revealed instances where both compounds exhibit similar cellular effects, suggesting potential off-target engagement, such as with choline (B1196258) kinase alpha (CHKA). researchgate.netresearchgate.net

Here is a table comparing the potency of this compound and UNC0737:

CompoundTargetIC50 (Biochemical Assay)Fold Difference (vs this compound)
This compoundG9a<15 nM cenmed.comfishersci.pt-
This compoundGLP19 nM cenmed.comfishersci.pt-
UNC0737G9a5000 ± 200 nM medkoo.com>300-fold less potent thesgc.orgmedkoo.com
UNC0737GLP>10000 nM medkoo.com>300-fold less potent thesgc.orgmedkoo.com

Design and Application of Biotinylated Analogues for Target Engagement Studies (e.g., UNC0965 for Chemoproteomics)

To facilitate the study of target engagement and to enable the isolation of protein targets, biotinylated analogues of this compound have been developed. UNC0965 is a prominent example of such a probe, where a biotin (B1667282) tag is appended to a solvent-exposed region of the this compound structure. nih.govgoogle.com The design of UNC0965 was informed by the co-crystal structure of G9a bound to this compound, which identified the N-isopropyl group of the 4-(N-isopropylpiperidin-4-ylamino) moiety as a suitable site for modification without disrupting binding to the enzyme's active site. nih.gov

UNC0965 maintains high in vitro potency and cell permeability, making it a valuable tool for cellular studies. nih.govresearchgate.net The attached biotin tag allows for the "chemiprecipitation" or affinity-based pull-down of G9a and associated protein complexes from cell lysates using streptavidin-coated beads. nih.govgoogle.comresearchgate.net This technique, known as chemoproteomics, enables researchers to confirm direct target binding in a cellular context and to explore the protein networks associated with G9a. researchgate.netresearchgate.net UNC0965 has been applied in studies to investigate the localization of G9a on chromatin both in vitro and in vivo. nih.govresearchgate.net

Comparative Analysis with Structurally Distinct G9a/GLP Inhibitors (e.g., A-366) to Discern Target-Specific Effects

Comparing the biological effects of this compound with those of structurally distinct G9a/GLP inhibitors, such as A-366, is essential for confirming on-target activity and identifying potential off-target effects. While both this compound and A-366 are potent inhibitors of G9a and GLP, they possess different chemical scaffolds. This compound is a quinazoline derivative, while A-366 is based on a spiro[cyclobutane-1,3'-indol]-2'-amine core. nih.govnih.gov

Studies comparing this compound and A-366 have revealed both similarities and differences in their cellular effects. Both compounds effectively reduce global H3K9me2 levels in cells, demonstrating their on-target activity in inhibiting G9a/GLP. nih.govresearchgate.net However, discrepancies in their impact on cell viability and proliferation have been observed in certain cell lines. nih.govresearchgate.net For instance, while both inhibit H3K9me2, A-366 has shown significantly less cytotoxic effects compared to this compound in some tumor cell lines. nih.gov These differences highlight the importance of using multiple, structurally distinct inhibitors to deconvolute the precise roles of G9a/GLP and to identify potential off-target activities that may contribute to observed phenotypes. researchgate.netresearchgate.net As mentioned earlier, comparative studies using this compound and UNC0737 alongside A-366 have indicated that this compound and its negative control UNC0737 may have shared off-target effects, such as on CHKA, which are not observed with A-366. researchgate.net

Here is a table comparing the potency and selectivity of this compound and A-366:

CompoundTargetBiochemical IC50/KiSelectivity vs. Other MethyltransferasesChemical Scaffold
This compoundG9a<15 nM (IC50) cenmed.comfishersci.ptSelective over a wide range cenmed.comfishersci.ptQuinazoline
This compoundGLP19 nM (IC50) cenmed.comfishersci.ptSelective over a wide range cenmed.comfishersci.ptQuinazoline
A-366G9a~3 nM (IC50) nih.gov / 3.3 nM (IC50) nih.govmedchemexpress.com>100-fold nih.gov / >1000-fold nih.govmedchemexpress.comSpiro[cyclobutane-1,3'-indol]-2'-amine
A-366GLP38 nM (IC50) medchemexpress.com>100-fold nih.gov / >1000-fold nih.govmedchemexpress.comSpiro[cyclobutane-1,3'-indol]-2'-amine

Emerging Research Areas and Future Perspectives for Unc0638

Identification and Functional Characterization of Novel Off-Targets (e.g., Choline (B1196258) Kinase Alpha, CHKA)

Recent integrated phenomic approaches have identified choline kinase alpha (CHKA) as an unexpected off-target of histone methyltransferase inhibitors, including UNC0638 and UNC0737 researchgate.netpatsnap.comresearchgate.net. CHKA is a key enzyme in cell metabolism, particularly in the synthesis of phosphatidylcholine, and is linked to cancer and immune regulation researchgate.netresearchgate.net.

Studies utilizing chemoproteomic, biochemical, cellular, and metabolic profiling assays have confirmed CHKA as a direct protein target of this compound researchgate.netpatsnap.comresearchgate.net. Co-crystal structures of this compound with CHKA have revealed an unexpected binding mode, suggesting that these inhibitors could serve as starting points for developing selective chemical tools to further investigate the biological role of CHKA in cancer and immune metabolism researchgate.netresearchgate.netrcsb.org. Modulation of CHKA by this compound has been shown to impair IgG secretion and B-cell maturation in primary human cell models, supporting the importance of choline metabolism in immune signaling researchgate.netresearchgate.netebi.ac.uk.

Beyond CHKA, this compound has been evaluated for selectivity against a range of other epigenetic and non-epigenetic targets. While primarily selective for G9a and GLP, it has shown weak activity against JMJD2E, a Jumonji protein demethylase, and DNA methyltransferase DNMT1 at higher concentrations chemicalprobes.org. This compound also exhibited some inhibition of muscarinic M2, adrenergic α1A, and adrenergic α1B receptors at a concentration of 1 μM in selectivity panels chemicalprobes.org. However, its selectivity for EHMT2 and EHMT1 over JMJD2E and DNMT1 was reported to be greater than 200-fold and 5,000-fold, respectively chemicalprobes.org. Further testing against a panel of GPCRs and kinases indicated that this compound had limited activity against most targets, with Ki measurements showing at least 100-fold selectivity for EHMT2 over the interacting GPCRs chemicalprobes.org.

Strategies for Enhancing In Vivo Bioavailability and Efficacy

Despite its potent in vitro activity and selectivity for G9a/GLP, a significant limitation of this compound has been its poor pharmacokinetic (PK) properties, which have restricted its widespread use in animal studies nih.govresearchgate.netacs.orgfrontiersin.org. This poor bioavailability necessitates the development of strategies to enhance its in vivo efficacy.

One approach has been the development of optimized analogs with improved PK profiles. UNC0642, derived from the this compound structure, was specifically developed as an in vivo chemical probe for G9a and GLP. UNC0642 retains the high in vitro and cellular potency, low toxicity, and excellent selectivity of this compound but demonstrates improved in vivo PK properties, making it more suitable for animal studies nih.govacs.orgfrontiersin.orgmdpi.com.

Another strategy involves exploring alternative delivery methods or formulations that could improve the systemic exposure and target engagement of this compound in vivo. While specific detailed research on formulation strategies for this compound was not extensively covered in the search results, the development of more bioavailable analogs like UNC0642 highlights the importance of medicinal chemistry efforts to address the PK limitations of initial compounds.

Research utilizing this compound in animal models, despite its limitations, has still provided valuable insights. For example, intrathecal administration of this compound in a mouse model of inflammatory pain reduced pain hypersensitivity, suggesting potential for localized delivery or the need for improved systemic exposure for broader applications patsnap.com. Studies in a mouse model of acute myocardial infarction also utilized this compound administered intraperitoneally, indicating that some in vivo applications are possible, although potentially limited by PK e-century.us.

Exploration of Combinatorial Therapeutic Approaches

Given the complex nature of many diseases, particularly cancer, exploring combinatorial therapeutic approaches involving this compound or its analogs is an active area of research. Combining G9a/GLP inhibition with other therapeutic strategies may offer synergistic effects and overcome resistance mechanisms.

Studies have investigated the combination of this compound with inhibitors of other epigenetic targets. For instance, the combination of this compound with tacedinaline (B1681204) (CI-994), a class I histone deacetylase (HDAC) inhibitor, has shown enhanced suppressive effects on breast cancer cell growth compared to either agent alone aacrjournals.orgnih.gov. This combination treatment induced more severe cell death, perturbed the cell cycle, and induced apoptosis in breast cancer cell lines aacrjournals.orgnih.gov. Mechanistically, this combination resulted in epigenetic remodeling at the loci of genes like BIRC5 (Survivin) and GADD45A, correlating with altered gene expression that favors cell death aacrjournals.orgnih.gov.

Combinations of this compound with DNA methyltransferase inhibitors, such as 5-aza-CdR, have also been explored. In ovarian cancer cells, combining this compound with 5-aza-CdR synergistically increased promoter activity and reduced chromatin-bound G9A protein and H3K9 methylation levels nih.gov. This suggests that dual inhibition of DNA and histone methyltransferases can lead to enhanced epigenetic modulation.

Furthermore, research has explored combining this compound with non-epigenetic therapies. In a rat model of acute myocardial infarction, the combination of this compound with erythropoietin (EPO) demonstrated superior protection of the myocardium compared to either treatment alone e-century.us. This suggests potential for combining G9a inhibition with growth factors or other protective agents in certain disease contexts.

These studies highlight the potential of combining this compound or its more bioavailable successors with other targeted therapies to achieve enhanced therapeutic outcomes.

Further Elucidation of G9a/GLP-Mediated Biological Processes and Disease Pathologies Using this compound as a Research Tool

This compound has been widely utilized as a chemical probe to investigate the biological roles of G9a and GLP due to its potency, selectivity, and cell permeability nih.govnih.govfishersci.pt. Despite its PK limitations for in vivo therapeutic applications, it remains a valuable tool for in vitro and cellular studies, as well as for proof-of-concept in vivo experiments where localized administration or specific models are used.

Using this compound, researchers have elucidated the involvement of G9a/GLP in various biological processes, including transcriptional repression, cell proliferation, and differentiation nih.govresearchgate.netmdpi.com. This compound treatment has been shown to reduce global H3K9me2 levels in various cell lines, mimicking the effects of G9a and GLP knockdown nih.govcenmed.com. This has allowed researchers to study the consequences of reduced H3K9 methylation on gene expression profiles and epigenetic landscapes nih.gov.

This compound has been instrumental in understanding the role of G9a/GLP in specific disease pathologies. Studies have used this compound to investigate the involvement of G9a/GLP in cancer, demonstrating its ability to suppress proliferation and induce apoptosis in various cancer cell lines, including breast, renal, and ovarian cancer cells researchgate.netfrontiersin.orgmdpi.com. It has also been used to explore the role of G9a in inflammatory pain by studying its effects on the expression of pain-related channels like TRPA1 and TRPV1 in primary sensory neurons patsnap.com. Furthermore, this compound has been employed in research related to Prader-Willi syndrome, showing its ability to activate imprinted genes and improve survival in a mouse model nih.gov.

Q & A

Q. What is the primary biochemical mechanism of UNC0638, and how is its target engagement quantified in cellular models?

this compound selectively inhibits the histone methyltransferases G9a and GLP by competing with their peptide substrates, with IC50 values of 15 nM and 19 nM, respectively . Target engagement is quantified via reduction of H3K9me2 levels using Western blot, immunofluorescence, or chromatin immunoprecipitation (ChIP). Dose-response curves (e.g., IC50 = 81 ± 9 nM in MDA-MB-231 cells) and comparison with genetic knockdown (e.g., shRNA for G9a/GLP) are critical controls .

Q. How does this compound’s cellular toxicity profile compare to other G9a/GLP inhibitors like BIX01294?

this compound exhibits lower cytotoxicity than BIX01294, with an IC50/EC50 ratio of 138 vs. 5.6 for BIX01294, making it more suitable for prolonged studies. Toxicity is assessed via MTT/propidium iodide assays, with validation in multiple cell lines (e.g., 7-cell panel showing minimal cytotoxicity at effective doses) .

Q. What experimental controls are essential when using this compound to distinguish G9a/GLP enzymatic functions from non-enzymatic roles?

Include (i) genetic knockout/knockdown controls (e.g., shRNA) to confirm on-target effects, (ii) rescue experiments with wild-type G9a/GLP, and (iii) parallel use of catalytically dead mutants to isolate enzymatic vs. scaffolding functions. This compound’s specificity for methyltransferase activity (vs. protein stability) is key .

Advanced Research Questions

Q. How can structural insights from this compound-G9a co-crystal structures inform the design of covalent inhibitors?

The co-crystal structure (PDB: 3RJW) reveals proximity of this compound to Cys1098 in G9a (4.1 Å), enabling rational incorporation of electrophilic "warheads" (e.g., acrylamides) for covalent inhibition. Structure-activity relationship (SAR) studies guided by this interaction led to inhibitors like MS8511, which show improved residence time .

Q. What methodologies resolve discrepancies between this compound’s in vitro potency and in vivo pharmacokinetic limitations?

Despite poor oral bioavailability and high clearance, in vivo efficacy can be achieved via (i) localized delivery (e.g., intra-tumoral injection), (ii) nanoparticle encapsulation to prolong half-life, or (iii) combination with epigenetic agents (e.g., DAC for synergistic ERV reactivation in leukemia). Pharmacodynamic markers (e.g., H3K9me2 reduction in tumors) validate target modulation .

Q. How should researchers design experiments to analyze this compound’s role in epigenetic reprogramming during hematopoietic differentiation?

Use primary CD34<sup>+</sup> hematopoietic stem cells with:

  • Flow cytometry for lineage markers (CD15, CD34) to track differentiation blockade .
  • RNA-seq to identify G9a/GLP-dependent genes (e.g., HOXA9) and chromatin profiling (H3K9me2 ChIP-seq) .
  • Co-treatment with differentiation agonists (e.g., SR1) to dissect additive vs. orthogonal mechanisms .

Q. What mechanistic approaches validate this compound’s anti-metastatic effects in triple-negative breast cancer (TNBC) models?

  • Functional assays : Tumorsphere formation (3D culture), Transwell migration/invasion, and soft agar colony formation .
  • Molecular endpoints : E-cadherin promoter luciferase assays, qPCR for EMT markers (e.g., VIM, CDH1), and ChIP for H3K9me2 at epithelial gene loci .
  • In vivo validation : Orthotopic xenografts with metastasis tracking via bioluminescence .

Q. How does this compound treatment affect heterochromatin stability in malignant stem cells, and what orthogonal assays confirm this?

this compound derepresses endogenous retroviruses (ERVs) by reducing H3K9me2 at heterochromatic regions. Confirm via:

  • RNA-seq for ERV transcripts (e.g., MER4, LTR12) .
  • RT-qPCR for ERV families (e.g., HERV-K) .
  • Flow cytometry for apoptosis (Annexin V) and stemness markers (CD34, CD133) in leukemia stem cells .

Methodological Considerations

  • Dosage optimization : Start with 1–5 µM for 48–72 hours in vitro, validated by H3K9me2 reduction .
  • Animal studies : Use 5–10 mg/kg via intraperitoneal injection, monitoring plasma exposure and tissue distribution .
  • Data interpretation : Address batch variability by cross-validating with structural analogs (e.g., UNC0646) and genetic models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.